molecular formula C7H4BrClN2 B1374619 7-Bromo-5-chloro-4-Azaindole CAS No. 1082040-90-1

7-Bromo-5-chloro-4-Azaindole

Cat. No.: B1374619
CAS No.: 1082040-90-1
M. Wt: 231.48 g/mol
InChI Key: SCNMQFXKQROQTL-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms. It is a derivative of pyrrolopyridine, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring.

Biochemical Analysis

Biochemical Properties

7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s bromine and chlorine substituents enhance its binding affinity to these enzymes, facilitating the formation of stable enzyme-inhibitor complexes. Additionally, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine has been shown to interact with various proteins, altering their conformation and activity .

Cellular Effects

The effects of 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This, in turn, affects gene expression patterns and metabolic flux within the cell. Furthermore, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine has been implicated in the regulation of apoptosis and cell proliferation, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and chlorine atoms participate in halogen bonding with amino acid residues in enzyme active sites, enhancing its inhibitory potency. Additionally, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can act as an allosteric modulator, inducing conformational changes in target proteins that affect their activity. These interactions result in the inhibition or activation of enzymatic functions, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At low doses, the compound has been found to selectively inhibit specific kinases without causing significant toxicity. At higher doses, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can alter metabolite levels, leading to changes in cellular energy homeostasis. These metabolic effects are critical for understanding the compound’s broader impact on cellular physiology .

Transport and Distribution

Within cells and tissues, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, while its interactions with transport proteins ensure its proper localization within the cell. Studies have shown that 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can accumulate in certain cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a key determinant of its activity. The compound has been found to localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can be targeted to specific organelles, such as mitochondria, through post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-4-Azaindole typically involves halogenation reactions. One common method is the bromination and chlorination of pyrrolopyridine derivatives. The reaction conditions often include the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 7-Azaindole

Uniqueness

7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-3-6(9)11-5-1-2-10-7(4)5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNMQFXKQROQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(C=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693899
Record name 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-90-1
Record name 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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